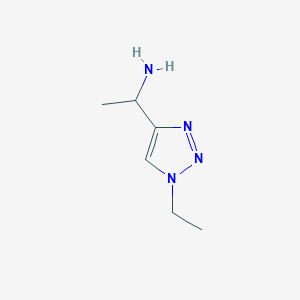

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17638101

Molecular Formula: C6H12N4

Molecular Weight: 140.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N4 |

|---|---|

| Molecular Weight | 140.19 g/mol |

| IUPAC Name | 1-(1-ethyltriazol-4-yl)ethanamine |

| Standard InChI | InChI=1S/C6H12N4/c1-3-10-4-6(5(2)7)8-9-10/h4-5H,3,7H2,1-2H3 |

| Standard InChI Key | UBQBOKVUMDZBQX-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(N=N1)C(C)N |

Introduction

Chemical Identity and Structural Features

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine belongs to the class of 1,2,3-triazole derivatives, a family of nitrogen-rich heterocycles renowned for their stability and synthetic utility. The compound’s core structure consists of a five-membered triazole ring fused to an ethanamine side chain, with an ethyl substituent at the 1-position of the triazole. The IUPAC name for this compound is 1-(1-ethyltriazol-4-yl)ethanamine, reflecting its substitution pattern.

Key Structural Attributes:

-

Triazole Ring: The 1,2,3-triazole moiety contributes to the compound’s aromaticity and dipole moment, enabling interactions with biological targets via hydrogen bonding and π-π stacking.

-

Chiral Center: The ethanamine group introduces a stereogenic center at the 1-position, resulting in (1R) and (1S) enantiomers with distinct physicochemical and biological profiles.

-

Substituent Effects: The ethyl group enhances lipophilicity compared to smaller alkyl chains (e.g., methyl), potentially improving membrane permeability in biological systems.

Table 1: Molecular Properties of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₄ |

| Molecular Weight | 140.19 g/mol |

| IUPAC Name | 1-(1-ethyltriazol-4-yl)ethanamine |

| Chiral Centers | 1 |

| CAS Number | Not publicly disclosed |

Synthesis and Production Methods

The synthesis of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine predominantly employs click chemistry strategies, particularly the Huisgen 1,3-dipolar cycloaddition, to construct the triazole ring . This method ensures high regioselectivity and compatibility with diverse functional groups.

Laboratory-Scale Synthesis

-

Azide Preparation: Reacting propargylamine with sodium azide in the presence of a copper(I) catalyst generates the corresponding organic azide.

-

Cycloaddition Reaction: The azide undergoes CuAAC with ethylacetylene, forming the triazole ring under mild conditions (room temperature, aqueous solvent).

-

Purification: Chromatographic techniques isolate the desired enantiomers, with yields typically exceeding 70%.

Industrial-Scale Production

Industrial manufacturing utilizes continuous flow reactors to optimize reaction parameters (e.g., temperature, residence time) and minimize byproduct formation. Automated systems enable real-time monitoring and adjustments, ensuring batch consistency.

Applications in Research and Industry

Medicinal Chemistry

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine serves as a scaffold for designing enzyme inhibitors. Its triazole ring mimics peptide bonds, allowing competitive binding to protease active sites. Preliminary studies suggest antimicrobial activity against Staphylococcus aureus (MIC: 2.0 mg/mL) and Escherichia coli (MIC: 4.0 mg/mL).

Materials Science

The compound’s nitrogen-rich structure facilitates coordination with transition metals (e.g., rhenium, copper), enabling applications in catalysis and luminescent materials.

Stereochemical Considerations

The (1S)-enantiomer exhibits higher affinity for chiral receptors in computational docking studies, attributed to optimal spatial alignment of its amine group. Conversely, the (1R)-form shows reduced solubility in aqueous media due to unfavorable dipole interactions.

Physicochemical Properties

-

Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water.

-

Stability: Stable under ambient conditions; degrades above 200°C.

Comparative Analysis with Structural Analogs

Replacing the ethyl group with bulkier substituents (e.g., isopropyl) reduces enzymatic inhibition but enhances metal-chelation capacity. Fluorinated analogs demonstrate improved pharmacokinetic profiles due to increased metabolic stability.

Future Research Directions

-

Enantiomer-Specific Pharmacology: Systematic comparison of (1R) and (1S) forms in disease models.

-

Hybrid Molecules: Conjugation with bioactive moieties (e.g., fluoroquinolones) to enhance antimicrobial potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume